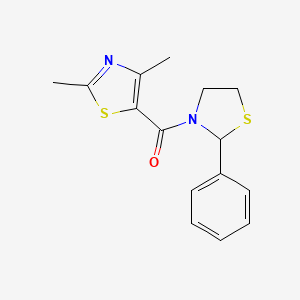![molecular formula C13H16ClNO2 B6429325 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide CAS No. 1706097-83-7](/img/structure/B6429325.png)
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- has been studied . The formula for this compound is C9H10O .Chemical Reactions Analysis
The chemical reactions of coumarin derivatives have been extensively studied . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- have been studied . The molecular weight of this compound is 134.1751 .Mecanismo De Acción
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been extensively studied for their biological and pharmaceutical properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, such as enzyme inhibition, receptor modulation, and interference with cellular structures . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected would depend on the structure of the derivative and the nature of the target.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Coumarin derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects would depend on the structure of the derivative, the nature of the target, and the biochemical pathways affected.
Action Environment
The action of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide, like other chemical compounds, can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment . For instance, the compound’s stability, solubility, and reactivity can be affected by these factors, which in turn can influence its bioavailability, efficacy, and safety.
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-6-5-13(16)15-8-12-7-10-3-1-2-4-11(10)9-17-12/h1-4,12H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPNBVOYRKEXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-cyclopropanecarbonyl-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429245.png)
![11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429253.png)
![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)
![11-(2,3-dimethoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429257.png)
![methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate](/img/structure/B6429272.png)
![4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B6429275.png)

![methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429296.png)
![N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6429298.png)
![2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6429305.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429315.png)

![methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429339.png)
![methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429348.png)